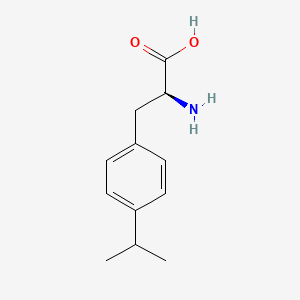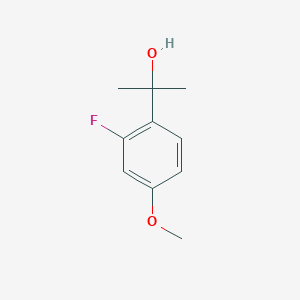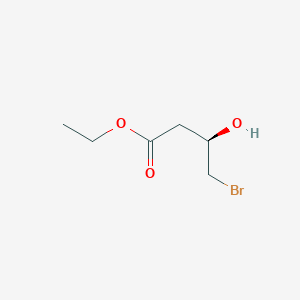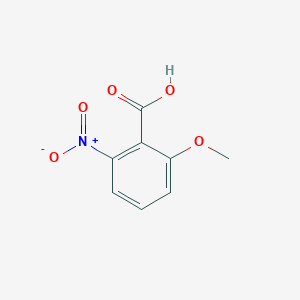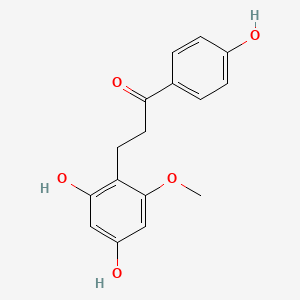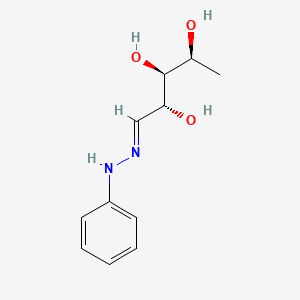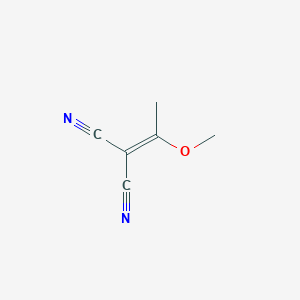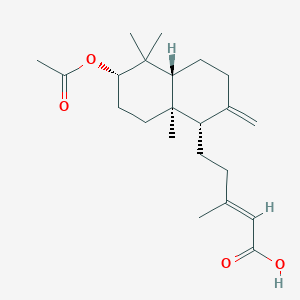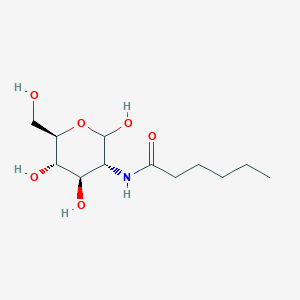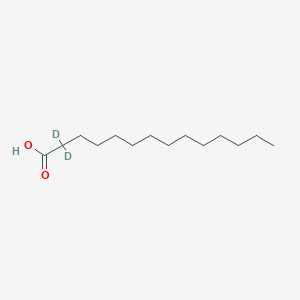
テトラデカン酸-2,2-D2
概要
説明
Myristic acid is a 14-carbon saturated fatty acid commonly found in animal and vegetable fats, particularly in butterfat, coconut oil, palm oil, and nutmeg oil . The deuterium labeling makes Myristic Acid-d2 useful as an internal standard for the quantification of myristic acid in various analytical applications .
科学的研究の応用
Myristic Acid-d2 has a wide range of applications in scientific research:
Safety and Hazards
Tetradecanoic acid, the non-deuterated form of Tetradecanoic-2,2-D2 acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
将来の方向性
作用機序
Myristic Acid-d2 exerts its effects through various molecular targets and pathways:
Protein Lipidation: Myristic Acid-d2 is incorporated into myristoyl coenzyme A and transferred to the N-terminal glycine of certain proteins by N-myristoyltransferase.
Glucose Metabolism: Myristic Acid-d2 has been shown to increase levels of diacylglycerol kinase δ, enhancing glucose uptake in muscle cells and improving glucose tolerance in diabetic models.
Similar Compounds:
Palmitic Acid-d2: A 16-carbon saturated fatty acid with similar deuterium labeling used for similar analytical purposes.
Stearic Acid-d2: An 18-carbon saturated fatty acid used in lipid research and quantification.
Uniqueness: Myristic Acid-d2 is unique due to its specific 14-carbon chain length and its role in protein lipidation, which is not as prominent in longer-chain fatty acids like palmitic acid and stearic acid .
生化学分析
Biochemical Properties
Tetradecanoic-2,2-D2 acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . The nature of these interactions is primarily inhibitory, affecting the enzymatic activity and thus influencing biochemical reactions .
Cellular Effects
The effects of Tetradecanoic-2,2-D2 acid on cells are diverse. It has been found to have anti-virulence properties, reducing the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, by 35–58% at concentrations of 40 and 1,000 µM . It also reduces swarming by 90% without affecting biofilm formation . These effects indicate that Tetradecanoic-2,2-D2 acid can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tetradecanoic-2,2-D2 acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the action of carboxylesterase, an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can lead to changes in the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
It is known that this compound has a molecular weight of 228.3709 , which may influence its stability and degradation over time.
Dosage Effects in Animal Models
In animal models, the coadministration of Tetradecanoic-2,2-D2 acid (200 and 1,000 µM) with Pseudomonas aeruginosa PA14 induced greater damage and reduced survival of the animals up to 50% . This suggests that the effects of Tetradecanoic-2,2-D2 acid can vary with different dosages, and high doses may have toxic or adverse effects .
Metabolic Pathways
Tetradecanoic-2,2-D2 acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Myristic Acid-d2 can be synthesized through the deuteration of myristic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of Myristic Acid-d2 typically involves the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity and deuterium content .
化学反応の分析
Types of Reactions: Myristic Acid-d2 undergoes similar chemical reactions as myristic acid, including:
Oxidation: Myristic Acid-d2 can be oxidized to form myristic aldehyde and myristic alcohol.
Reduction: Reduction of Myristic Acid-d2 can yield myristyl alcohol.
Esterification: Myristic Acid-d2 can react with alcohols to form esters, such as myristyl myristate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products Formed:
Oxidation: Myristic aldehyde and myristic alcohol.
Reduction: Myristyl alcohol.
Esterification: Myristyl myristate.
特性
IUPAC Name |
2,2-dideuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-KLTYLHELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

